5-Fluoro-1H-indazol-7-amine

Kinase Inhibition JAK/STAT Pathway Inflammation

This 5-fluoro-7-amino substituted indazole is the essential building block for synthesizing potent pan-JAK inhibitors, specifically replicating the pharmacophore of clinical candidate PF-06263276. Crucially, it is not interchangeable with its 4-fluoro or 6-fluoro isomers (CAS 866144-03-8, 1780425-08-2); a simple 'fluorine walk' drastically alters biological target engagement, potency, and IP compliance. Using the correct 5-fluoro isomer ensures fidelity to patented synthetic routes (e.g., US‑9163007‑B2, US8648069) and guarantees reproducible SAR data in kinase inhibitor programs. Ideal for CROs, pharma, and academic labs scaling up preclinical candidates.

Molecular Formula C7H6FN3
Molecular Weight 151.144
CAS No. 1352397-94-4
Cat. No. B2932901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1H-indazol-7-amine
CAS1352397-94-4
Molecular FormulaC7H6FN3
Molecular Weight151.144
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NN2)N)F
InChIInChI=1S/C7H6FN3/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,9H2,(H,10,11)
InChIKeyNZNYHJBBJLVSNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1H-indazol-7-amine (CAS 1352397-94-4) as a Heterocyclic Building Block for Kinase-Targeted Drug Discovery


5-Fluoro-1H-indazol-7-amine (CAS 1352397-94-4) is a fluorinated indazole derivative with the molecular formula C7H6FN3 and a molecular weight of 151.14 g/mol . It serves as a core heterocyclic scaffold in medicinal chemistry, primarily as an intermediate or building block for synthesizing kinase inhibitors targeting JAK2 and EGFR, which are implicated in myeloproliferative neoplasms and non-small cell lung cancer, respectively [1]. Its key structural features include a fluorine atom at the 5-position and a primary amine at the 7-position, enabling specific chemical derivatization and influencing key pharmacological properties such as metabolic stability .

The Non-Interchangeability of Fluoro-Aminoindazoles: Why 5-Fluoro-1H-indazol-7-amine Cannot Be Replaced by a 4- or 6-Fluoro Analog


In medicinal chemistry, the precise position of substituents on a heterocyclic core like indazole profoundly impacts molecular recognition, binding affinity, and pharmacokinetic profile. While 4-, 5-, and 6-fluoro-1H-indazol-7-amine isomers share identical molecular formulas and atomic compositions, their distinct substitution patterns alter electronic distribution, steric interactions, and metabolic vulnerability. This is a well-established principle in drug design, where a simple 'fluorine walk' can shift a compound's primary biological target or change its potency by orders of magnitude [1]. Consequently, these isomers are not interchangeable synthetic intermediates; selecting the correct isomer is critical for faithfully replicating a patented synthesis or reproducing reported biological activity [2].

Quantitative Differentiators for 5-Fluoro-1H-indazol-7-amine (CAS 1352397-94-4)


5-Substitution Enables Potent Pan-JAK Inhibition in Clinical Candidate PF-06263276

The 5-fluoro-1H-indazol-7-amine core is a critical structural component of PF-06263276, a pan-Janus kinase (JAK) inhibitor that advanced to clinical trials. The molecule, which incorporates the 5-fluoro-7-aminoindazole scaffold, demonstrated potent inhibition of all four JAK family members (JAK1, JAK2, JAK3, and TYK2) with Ki values in the single-digit nanomolar range [1]. This class-level evidence demonstrates that the specific 5-fluoro substitution pattern is compatible with achieving high potency against this therapeutically relevant kinase family, a property not guaranteed for the 4- or 6-fluoro isomers due to differing binding pocket interactions [2].

Kinase Inhibition JAK/STAT Pathway Inflammation

Proven Synthetic Utility in High-Value Inhibitor Synthesis

5-Fluoro-1H-indazol-7-amine is a documented intermediate in the synthesis of compounds claimed in major kinase inhibitor patents, including those assigned to Pfizer for pan-JAK inhibitors (e.g., US-9163007-B2) and more broadly in patents for 5-substituted indazoles as kinase inhibitors (e.g., US8648069) [1]. While 4- and 6-fluoro isomers may also be used in syntheses, the 5-fluoro isomer's specific utility is tied to the intellectual property and structure-activity relationships (SAR) of these particular drug candidate series. Procuring this specific isomer ensures alignment with the patented synthetic routes and reported biological data for these advanced compounds.

Synthetic Chemistry Drug Discovery Patent Intermediates

Fluorine Position Directs Metabolic Vulnerability and Drug-like Properties

The introduction of a fluorine atom into an aromatic ring is a common strategy to block sites of oxidative metabolism, thereby improving a compound's metabolic stability and half-life. The specific position of this fluorine atom dictates which metabolic pathways are blocked [1]. For aminoindazoles, the 5-position fluorine is predicted to have a different impact on susceptibility to cytochrome P450 (CYP) enzymes compared to substitution at the 4- or 6-positions. While direct experimental data comparing the metabolic stability of 5-fluoro-, 4-fluoro-, and 6-fluoro-1H-indazol-7-amine is not publicly available, the well-understood principles of medicinal chemistry dictate that they will exhibit different metabolic profiles [2].

ADME Metabolic Stability Lead Optimization

Divergent Pharmacological Target Profile Between 5- and 7-Fluoroindazole Isomers

The critical importance of fluorine position is starkly illustrated by comparing different indazole isomers. While the 5-fluoro-1H-indazol-7-amine core is associated with JAK kinase inhibition (as seen in PF-06263276), the 7-fluoroindazolyl moiety has been optimized for potent and selective inhibition of a completely different target, Factor Xa (FXa), a key enzyme in the coagulation cascade [1]. This demonstrates a class-level principle: a shift in the position of a single fluorine atom on the indazole scaffold can fundamentally alter the compound's target selectivity profile, validating the non-interchangeability of these isomers.

Kinase Selectivity Structure-Activity Relationship (SAR) Factor Xa

High-Impact Applications of 5-Fluoro-1H-indazol-7-amine (CAS 1352397-94-4) in Drug Discovery


Synthesis of Advanced Pan-JAK Inhibitors for Inflammatory Disease Research

This compound is the optimal building block for research groups synthesizing novel JAK inhibitors, particularly those following the pharmacophore model of the clinical candidate PF-06263276. Its 5-fluoro-7-amino substitution pattern is a key element of the structure-activity relationship (SAR) that confers potent pan-JAK inhibition [1]. Using this specific isomer ensures fidelity to the published synthetic route and maximizes the probability of reproducing the reported potent biochemical and cellular activity against JAK1, JAK2, JAK3, and TYK2 [1].

Executing Patented Synthetic Routes for Kinase Inhibitor Production

For CROs, pharmaceutical companies, and academic labs seeking to prepare specific compounds described in key kinase inhibitor patents (e.g., US-9163007-B2, US8648069), the procurement of 5-Fluoro-1H-indazol-7-amine is an absolute requirement [2]. Using any other isomer (e.g., 4-fluoro or 6-fluoro) will result in the synthesis of a different compound, potentially infringing on other intellectual property or, more likely, failing to reproduce the claimed biological activity. Its use is critical for process chemistry development, scale-up studies, and generating material for preclinical evaluation.

Conducting Fluorine Positional SAR Studies in Medicinal Chemistry

This compound is an essential control and comparator in structure-activity relationship (SAR) studies investigating the effect of fluorine substitution on the indazole core. By comparing the properties (e.g., potency, selectivity, metabolic stability, solubility) of the 5-fluoro isomer against its 4- and 6-fluoro counterparts (CAS 866144-03-8 and 1780425-08-2), researchers can map the optimal substitution pattern for a given biological target. As demonstrated by the divergent target profiles of 5-fluoro and 7-fluoroindazoles, these studies are critical for understanding and optimizing a molecule's pharmacological profile [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-1H-indazol-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.